molecular formula C11H11N7O2 B6221998 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine CAS No. 2758004-90-7

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine

Cat. No.: B6221998
CAS No.: 2758004-90-7
M. Wt: 273.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 4,6-dimethoxypyrimidin-2-yl group. Purine derivatives are known for their significant roles in various biological processes, including DNA and RNA synthesis, and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives .

Mechanism of Action

The mechanism of action of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of new therapeutic agents and materials .

Properties

CAS No.

2758004-90-7

Molecular Formula

C11H11N7O2

Molecular Weight

273.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.